![molecular formula C22H23N3OS B2470536 Ethyl 5-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1,3-oxazole-4-carboxylate CAS No. 1113122-78-3](/img/structure/B2470536.png)
Ethyl 5-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1,3-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It also contains a phenyl group and a methylpiperidinyl group.
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . It also includes a phenyl group (a six-membered carbon ring) and a methylpiperidinyl group (a six-membered ring with one nitrogen atom and a methyl group attached).Aplicaciones Científicas De Investigación
Corrosion Inhibition : Oxazole derivatives, including those related to ethyl 5-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1,3-oxazole-4-carboxylate, have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid medium. These compounds significantly reduce corrosion rate and display high inhibition efficiencies, acting through the adsorption on the metal surface. This suggests their potential application in protecting metals against corrosion (Rahmani et al., 2018).
Antimicrobial Agents : Certain oxazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including modifications to the this compound structure, have shown promise as new antimicrobial agents, particularly against Staphylococcus and fungal strains like Candida albicans and Aspergillus niger (Biointerface Research in Applied Chemistry, 2020).
Chemical Synthesis and Structural Analysis : Research has been conducted on the stereoselective synthesis of related compounds, such as ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates. These studies contribute to the understanding of the synthesis process and structural characteristics of oxazole derivatives (Madhusudhan et al., 2003).
Photolysis Studies : Investigations into the photolysis of related compounds, like ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, have been conducted. These studies provide insights into the photochemical behavior of oxazole derivatives under various conditions, which is crucial for understanding their stability and potential applications (Ang & Prager, 1992).
Potential in Drug Development : Research on oxazole derivatives has indicated their potential in drug development. For instance, studies have explored the synthesis and biological evaluation of novel oxazole derivatives as multi-targeting agents to treat diseases like Alzheimer's. This includes evaluating their enzyme inhibition activities and metal ion chelation properties (Shi et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
6-benzyl-2-[(4-methylphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-16-7-9-18(10-8-16)15-27-22-23-20-11-12-25(14-19(20)21(26)24-22)13-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKRVKMESIXXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


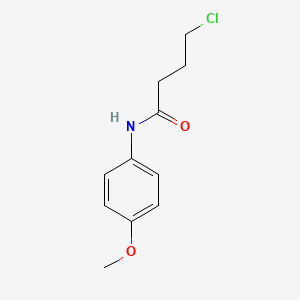
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

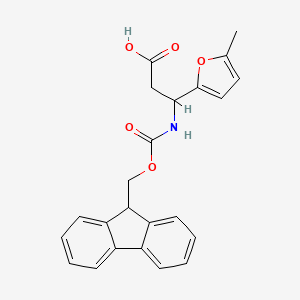
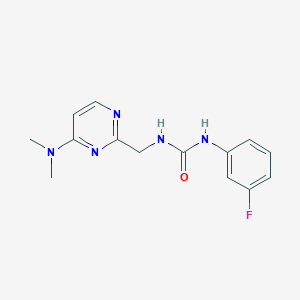
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

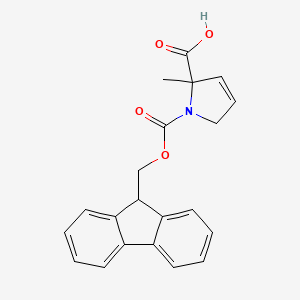



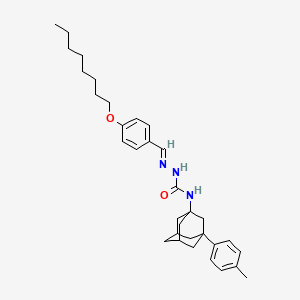
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)